molecular formula C23H28N2O3 B133282 Bopindolol CAS No. 62658-63-3

Bopindolol

Cat. No.: B133282
CAS No.: 62658-63-3
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bopindolol primarily targets the Beta-1 and Beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart function. Specifically, the Beta-1 adrenergic receptor is predominantly found in the heart and is responsible for increasing heart rate and contractility. The Beta-2 adrenergic receptor, on the other hand, is mainly located in the smooth muscles of the lungs and blood vessels, where it mediates smooth muscle relaxation .

Mode of Action

This compound acts as a non-selective antagonist for both Beta-1 and Beta-2 adrenergic receptors . This means it binds to these receptors and inhibits their activation by endogenous catecholamines such as epinephrine and norepinephrine. As a result, it decreases heart rate and blood pressure . Additionally, by binding to Beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin, thereby inhibiting the production of angiotensin II and aldosterone .

Biochemical Pathways

The inhibition of renin production by this compound leads to a decrease in the levels of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure. Aldosterone promotes the retention of sodium and water in the kidneys, which can also increase blood pressure. Therefore, by inhibiting the production of these two molecules, this compound helps to lower blood pressure .

Pharmacokinetics

This compound is an ester prodrug, which means it is metabolized in the body to produce its active form . The drug is rapidly metabolized to an active hydrolyzed form . The antihypertensive effects of this compound are sustained for more than 24 hours after once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in heart rate and blood pressure due to its antagonistic effect on Beta-1 adrenergic receptors . It also impairs AV node conduction and decreases sinus rate . Furthermore, it may increase plasma triglycerides and decrease HDL-cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bopindolol involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Bopindolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Esterases are the primary enzymes involved in the hydrolysis of this compound.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

Properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022684
Record name Bopindolol
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Bopindolol
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CAS No.

62658-63-3, 69010-88-4
Record name Bopindolol
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Record name Bopindolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
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Record name Bopindolol
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Record name BOPINDOLOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bopindolol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152–153 [malonate salt], 152 - 153 °C
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

26 g of Benzoic acid are dissolved, while heating, in 50 cc of hexamethylphosphoric acid triamide and 3.5 g of 1-tert.butylamino-3-(2-methyl-indole-4-yloxy)-2-propanol are added. After cooling, 3.0 g of benzoic acid anhydride are added and stirring is effected for 20 hours at room temperature. The resulting clear, yellow solution is poured onto ice, 0.5 liters of ether are added and stirring is effected for 2 hours. After making the liquid alkaline with concentrated ammonia, the ether phase is separated, shaken out with tartaric acid, made alkaline with caustic soda solution while cooling with ice and extracted with methylene chloride. After evaporating the solvent, the residue is crystallised with 1 mol of fumaric acid from methanol and acetone. M.p. of hydrogen fumarate form: 189°-191°.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
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solvent
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3.5 g
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reactant
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3 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
1 mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bopindolol is a β-adrenoceptor antagonist, meaning it binds to β-adrenoceptors and blocks the binding of endogenous agonists like adrenaline and noradrenaline. [, , ] This blockade inhibits the activation of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] The downstream effects of this mechanism include a decrease in heart rate, reduced myocardial contractility, and a decrease in blood pressure. [, , , , ]

ANone:

  • Molecular Formula: C26H32N2O5 []
  • Molecular Weight: 452.5 g/mol []
  • Spectroscopic Data: While the provided research doesn't go into detail on specific spectroscopic data, it's worth noting that techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the structure of organic compounds like this compound. []

ANone: The provided research primarily focuses on this compound's pharmacological properties. Information on material compatibility, stability outside biological systems, and non-medical applications is not discussed.

ANone: this compound is primarily investigated for its therapeutic properties as a β-blocker. The provided research does not indicate any inherent catalytic properties or applications outside its pharmacological role.

A: While the provided research doesn't mention specific computational studies, it highlights the use of Schild plots to determine pKB values, indicating the application of pharmacological modeling to understand this compound's interaction with β-adrenoceptors. []

A: Research indicates that this compound's long duration of action is likely due to the activity of its two metabolites, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) and 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxylindole). [, ] The presence of specific structural features like the indole ring and the tert-butylamino group are likely crucial for its β-blocking activity. [, ] Additionally, its lipophilicity, higher than some other β-blockers, contributes to its slow dissociation from β-adrenoceptors and prolonged action. [, ]

ANone:

  • Absorption: this compound is well-absorbed after oral administration. [, ]
  • Metabolism: this compound is a prodrug metabolized into its active form. [, ]
  • In vivo activity and efficacy: this compound effectively lowers blood pressure and heart rate in hypertensive patients. [, , , , , ] Its long duration of action allows for once-daily dosing. [, ] Some research suggests it may have a more favorable effect on plasma lipids compared to other β-blockers. [, ]

ANone:

  • Cell-based assays: Research demonstrates this compound's ability to reduce β-adrenoceptor density in human mononuclear leukocytes and S49 murine lymphoma cells in vitro. [, ]
  • Animal models: Studies in spontaneously hypertensive rats (SHR) demonstrate this compound's effectiveness in lowering blood pressure, reducing heart rate, and potentially offering protective effects against cardiac hypertrophy and fibrosis. [, , ]
  • Clinical trials: Multiple clinical trials confirm this compound's efficacy in lowering blood pressure in hypertensive patients, both as monotherapy and in combination with diuretics. [, , , , , , , , , , ] Studies also show its effectiveness in treating angina pectoris by improving exercise tolerance and reducing the frequency of anginal attacks. [, , ]

ANone: The provided research primarily focuses on the pharmacological properties and clinical efficacy of this compound. It doesn't delve into specific mechanisms of resistance or cross-resistance.

ANone: The provided research focuses on the systemic effects of this compound and does not discuss specific drug delivery and targeting strategies.

A: While not explicitly detailed, the research implies the use of standard analytical techniques like high-performance liquid chromatography (HPLC) for measuring this compound and its metabolites in biological samples. [] Radioligand binding assays using radiolabeled ligands like [3H]CGP12177 and [125I]iodocyanopindolol are employed to study its interaction with β-adrenoceptors. [, , , ]

ANone: The provided research focuses on the clinical pharmacology of this compound and doesn't provide information on its environmental impact or degradation pathways.

A: While the research mentions this compound's good oral bioavailability, it doesn't offer specific details on its dissolution rate or solubility in different media. []

ANone: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties and does not offer information on its immunogenicity or potential to induce immunological responses.

ANone: The provided research does not discuss specific drug-transporter interactions associated with this compound.

ANone: The provided research does not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: While the research doesn't explicitly address biodegradability, it extensively discusses the metabolism and elimination of this compound, indicating its breakdown within biological systems. [] Information on its biocompatibility beyond its intended pharmacological targets is limited.

A: Yes, several other β-blockers are available, each with its own pharmacological profile and clinical indications. Some commonly used alternatives include Atenolol, Metoprolol, and Propranolol. [, , , , , , , , , ] The choice of the most appropriate β-blocker depends on individual patient factors and therapeutic goals.

ANone: Key research infrastructure and resources include:

  • Animal models: Spontaneously hypertensive rats (SHR) are valuable for studying hypertension and evaluating the efficacy of antihypertensive drugs like this compound. [, , ]
  • Cell lines: Human mononuclear leukocytes and S49 murine lymphoma cells are used to investigate the in vitro effects of this compound on β-adrenoceptors. [, ]
  • Analytical techniques: HPLC, radioligand binding assays, and potentially other analytical methods are crucial for characterizing, quantifying, and studying the interaction of this compound with its target. [, , , , ]

ANone: The provided research highlights the development of this compound as a new, long-acting β-blocker with a unique pharmacological profile. Key milestones include:

  • Discovery and initial characterization: this compound's potent and long-lasting β-blocking activity, along with its mild intrinsic sympathomimetic activity, were established in early pharmacological studies. [, , ]
  • Clinical trials demonstrating efficacy: Numerous clinical trials confirmed this compound's effectiveness in lowering blood pressure in hypertensive patients, establishing its role as a valuable therapeutic option. [, , , , , , , , , , ]
  • Understanding its unique mechanism of action: Research elucidated this compound's slow dissociation from β-adrenoceptors as a key factor contributing to its prolonged duration of action. [, ]

ANone: this compound research exemplifies cross-disciplinary collaboration between:

  • Pharmacology and medicinal chemistry: Understanding this compound's structure-activity relationship is crucial for optimizing its pharmacological properties and potentially developing new β-blockers with improved therapeutic profiles. [, , ]
  • Clinical pharmacology and cardiology: Translating this compound's pharmacological properties into effective clinical treatments for hypertension and angina pectoris requires close collaboration between these disciplines. [, , , , , , , , , , ]
  • Analytical chemistry and pharmacology: Developing and validating accurate and sensitive analytical methods is essential for studying this compound's pharmacokinetics, metabolism, and interaction with its target. [, , , , ]

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